Undec-10-enyl propanoate
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Overview
Description
Undec-10-enyl propanoate is an organic compound with the molecular formula C14H26O2 It is an ester formed from undec-10-enol and propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-10-enyl propanoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Another method involves the transesterification of undec-10-enyl acetate with propanoic acid. This reaction can be catalyzed by bases such as sodium methoxide or sodium ethoxide. The reaction is usually carried out at elevated temperatures to drive the equilibrium towards the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Undec-10-enyl propanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-10-enyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Undec-10-enyl alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Undec-10-enyl propanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of undec-10-enyl propanoate involves its interaction with various molecular targets. In oxidation reactions, the double bond in the undec-10-enyl group is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Undec-10-enyl acetate: Similar in structure but with an acetate group instead of a propanoate group.
Undec-10-enyl butanoate: Similar but with a butanoate group.
Undec-10-enyl undec-10-enoate: Contains two undec-10-enyl groups.
Uniqueness
Undec-10-enyl propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
72928-24-6 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
undec-10-enyl propanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3H,1,4-13H2,2H3 |
InChI Key |
MVNIQZNNNMCYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCCCCCCCC=C |
Origin of Product |
United States |
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